Cas no 98-84-0 (α-Phenylethylamine)

α-Phenylethylamine structure
Productnaam:α-Phenylethylamine
α-Phenylethylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- α-Phenylethylamine
- 1-phenylethylamine
- alpha-Methylbenzylamine
- 1-Phenethylamine
- 1-Amino-1-phenylethane
- 1-Fenylethylamin
- 1-Phenylethanamine
- Benzene, (1-amino-ethyl)-
- Benzenemethanamine, alpha-methyl-
- DL-1-Phenylethylamine
- alpha-Phenyl Ethylamine
- (+/-)-1-Phenylethylamine
- DL-alpha-Phenylethylamine
- dl-PEA
- (+/-) Alpha-Methylbenzylamine
- DL-phenylethylamine
- (R,S)-(+/-)-1-Phenylethylamine
- Benzenemethanamine, a-methyl-
- C8H11N
- DL-alpha-Methylbenzylamine
- 1-phenyl-ethanamin
- 1-phenyl-ethylamin
- phenyl-1ethylamine
- Sumine 2079
- .alpha.-Methylbenzylamine
- dl-a-methylbenzylamine
- N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLICACID
- Benzylamine, .alpha.-methyl-, (.+/-.)-
- AS-80972
- 1-phenylethan-1-amine
- 1-PHENETHYLAMINE [HSDB]
- a-aminoethylbenzene
- alpha-Phenethylamine
- (1-Aminoethyl)benzene
- DL-
- NSC-8391
- alpha-methyl-benzylamine
- (RS)-alpha-methylbenzylamine
- DL-1-phenethylamine
- FT-0604486
- CS-W013564
- F0798-0597
- Benzenemethanamine, .alpha.-methyl-, (.+/-.)-
- Ethanamine, 1-phenyl-
- (-)-1-phenylethylamine
- alpha-methylbenzyl amine
- (+)1-phenylethan-1-amine
- C02455
- (+)-alpha-methylbenzylamine
- .alpha.-Phenethylamine
- alpha-Aminoethylbenzene
- (-)-alpha-methyl-benzylamine
- (S)-(-)-.alpha.-Methylbenzylamine
- L(-)-.alpha.-Methylbenzylamine
- Benzenemethaneamine, alpha-methyl-
- (+/-)-1-phenyl-ethanamine
- a-methylbenzenemethanamine
- 1-Phenylethanamine #
- EINECS 202-706-6
- M0165
- .alpha.-Phenylethylamine
- PS-4601
- (+)-alpha-methyl benzyl amine
- L-(-)-.alpha.-Phenylethylamine
- dl-1-phenylethyl amine
- EINECS 210-545-8
- (-)-alpha-methylbenzylamine
- alpha-Methylbenzylamine, 99%
- Timepidiumbromide
- FT-0601072
- 618-36-0
- Z57102377
- alpha-methyl benzylamine
- 1-phenyl-ethyl-amine
- l-phenylethylamine
- alpha-Phenylethylamine
- racemic 1-phenylethylamine
- 1-Phenyl ethylamine
- NS00001808
- AI3-03116
- (+)-1-phenylethylamine
- racemic alpha-methylbenzylamine
- 1-Fenylethylamin [Czech]
- (1-phenylethyl)amine
- W-105090
- 98-84-0
- DL-a-methylbenzyla
- rac-1-phenylethanamine
- (S)-.alpha.-Methylbenzenemethanamine
- D77753
- SCHEMBL4701869
- alpha-methylbezylamine
- 1(r,s)-phenylethylamine
- BDBM50023171
- racemic alpha-methyl-benzenemethanamine
- Ethylamine, 1-phenyl-
- (RS)-.ALPHA.-METHYLBENZYLAMINE
- Benzenemethanamine, .alpha.-methyl-, (R)-
- NSC8391
- WLN: 1M1R
- (-)-alpha-methylbenzenemethanamine
- (S)-(-)-a-methyl-benzylamine
- .ALPHA.-METHYLBENZYLAMINE [MI]
- NSC 8391
- (-) alpha-methyl-benzylamine
- CHEBI:670
- (-)alpha-phenylethylamine
- alpha-Methylbenzenemethanamine
- A-Phenylethylamine
- (+/-)-.ALPHA.-PHENYLETHYLAMINE
- .ALPHA.-AMINOETHYLBENZENE
- EC 210-545-8
- 1-phenylethyl amine
- DL-.ALPHA.-METHYLBENZYLAMINE
- .ALPHA.-METHYLBENZENEMETHANAMINE
- AM20060838
- MFCD00008069
- (R,S)-.ALPHA. METHYLBENZYLAMINE
- (rs)-1-phenylethylamine
- (-)-.alpha.-Phenethylamine
- 1-Phenyl-1-ethanamine
- (+)-alpha-methyl-benzylamine
- a-methylbenzylamine
- a-phenethylamine
- (-)-alpha-phenylethylamine
- CHEMBL278059
- UNII-HZ9DM6B2MT
- (+) alpha-methylbenzylamine
- (R)-.alpha.-Methylbenzenemethanamine
- BENZYLAMINE, .ALPHA.-METHYL-, DL-
- (S)-1-phenylethanamine;(1S)-1-phenylethanamine
- A-Methylbenzylamine DL-
- DTXSID40862301
- (+/-)-.ALPHA.-PHENETHYLAMINE
- FT-0658781
- HSDB 2742
- AKOS016039387
- Benzylamine, alpha-methyl-
- (S)-alpha-methyl benzylamine
- AKOS000119070
- SCHEMBL830
- (+/-)-alpha-Methylbenzylamine
- (-) alpha methyl benzyl amine
- (+/-)- alpha -Methylbenzylamine
- 1-Phenyl-ethylamine
- racemic 1-phenylethanamine
- BCP32849
- (+/-)-1-phenylethanamine
- Q3560549
- EN300-17925
- Benzenemethanamine, .alpha.-methyl-, (S)-
- (+/-)-1-(phenyl)ethylamine
- Benzenemethanamine, .alpha.-methyl-
- Benzylamine, .alpha.-methyl-
- HZ9DM6B2MT
- alpha-methyl benzyl amine
- (+/-)-1-Phenyl-ethylamine
- phenylethan-1-amine
- Benzenemethaneamine, .alpha.-methyl-
- Benzylamine, alphamethyl
- benzene, (1-aminoethyl)-
- Ethanamine, 1phenyl
- ALBB-032928
- 1Phenylethanamine
- D-alpha-Phenylethylamine; R-(+)-alpha-Methylbenzylamine; D(+)-alpha-Methylbenzylamine; (+)-PEA; (R)-(+)-1-Phenylethylamine
- 1Fenylethylamin
- (R,S)-ALPHA METHYLBENZYLAMINE
- alphaAminoethylbenzene
- DB-054000
- (+/-)-?-METHYLBENZYLAMINE
- alphaMethylbenzenemethanamine
- alphaPhenylethylamine
- Benzene, (1aminoethyl)
- DB-015888
- Benzenemethanamine, alpha-methyl-, (S)-
- alphaPhenethylamine
- Benzenemethanamine, alphamethyl
- 202-706-6
- Benzenemethanamine, alpha-methyl-, (R)-
- Benzenemethaneamine, alphamethyl
- Ethylamine, 1phenyl
- STK397443
- FP11135
- Benzenemethanamine, a-methyl-; 1-Phenylethanamine; a-Phenylethylamine
- 1Phenylethylamine
- 1Amino1phenylethane
- (+/-)-alpha-Phenylethylamine
- (+/-)-ALPHA-PHENETHYLAMINE
-
- Inchi: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
- InChI-sleutel: RQEUFEKYXDPUSK-UHFFFAOYSA-N
- LACHT: CC(C1=CC=CC=C1)N
Berekende eigenschappen
- Exacte massa: 121.08900
- Monoisotopische massa: 121.089149355g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 74.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26Ų
- XLogP3: 1.2
Experimentele eigenschappen
- Kleur/vorm: colorless liquid
- Dichtheid: 0.94 g/mL at 25 °C(lit.)
- Smeltpunt: 25°C
- Kookpunt: 185 °C756 mm Hg(lit.)
- Vlampunt: 175 °F
- Brekindex: n20/D 1.526(lit.)
- PSA: 26.02000
- LogboekP: 2.40660
- Oplosbaarheid: It can absorb carbon dioxide from the air and is strongly alkaline. It is miscible with alcohol \ ether and slightly soluble in water
α-Phenylethylamine Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 2735 8/PG 2
- WGK Duitsland:1
- Code gevarencategorie: 21/22-34
- Veiligheidsinstructies: S26-S28-S36/37/39-S45
- FLUKA MERK F CODES:10-23
-
Identificatie van gevaarlijk materiaal:
- PackingGroup:III
- Risicozinnen:R21/22; R34
- Gevaarklasse:8
- Verpakkingsgroep:III
α-Phenylethylamine Gerelateerde literatuur
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
98-84-0 (α-Phenylethylamine) Gerelateerde producten
- 3886-69-9((1R)-1-phenylethan-1-amine)
- 586-70-9(1-(4-Methylphenyl)ethylamine)
- 147116-33-4(1-(4-Ethylphenyl)ethanamine hydrochloride)
- 2627-86-3((S)-alpha-phenylethylamine)
- 618-36-0(1-phenylethan-1-amine)
- 91-00-9(diphenylmethanamine)
- 138457-18-8((1S)-1-(3-methylphenyl)ethan-1-amine)
- 138457-19-9((1R)-1-(3-methylphenyl)ethan-1-amine)
- 73441-43-7(1-(4-Isopropylphenyl)ethanamine)
- 1955540-11-0(4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde)
Aanbevolen leveranciers
pengshengyue
Goudlid
CN Leverancier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Henglvyuan Technology Co., Ltd
Goudlid
CN Leverancier
Bulk